3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Catalog No.
S997193
CAS No.
1184274-21-2
M.F
C8H12BrN3O
M. Wt
246.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamid...

CAS Number

1184274-21-2

Product Name

3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

IUPAC Name

3-(4-bromopyrazol-1-yl)-N,N-dimethylpropanamide

Molecular Formula

C8H12BrN3O

Molecular Weight

246.1 g/mol

InChI

InChI=1S/C8H12BrN3O/c1-11(2)8(13)3-4-12-6-7(9)5-10-12/h5-6H,3-4H2,1-2H3

InChI Key

FTQFHOQJKZCTJK-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCN1C=C(C=N1)Br

Canonical SMILES

CN(C)C(=O)CCN1C=C(C=N1)Br

Scaffold for Drug Discovery

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide contains two interesting functional groups: the pyrazole ring and the N,N-dimethylpropanamide group. These moieties are found in various bioactive molecules, including pharmaceuticals []. Research suggests that molecules containing these groups can be promising starting points for further development into new drugs [, ].

Investigation of Biological Properties

  • Antibacterial activity
  • Antifungal activity []
  • Insecticidal activity []

3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a chemical compound characterized by its unique structure, which features a pyrazole ring substituted with a bromine atom and a dimethylpropanamide group. The molecular formula for this compound is C8H13BrN4OC_8H_{13}BrN_4O, and it has a molecular weight of approximately 261.12 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural properties and reactivity.

The chemical reactivity of 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is influenced by the presence of the bromine atom on the pyrazole ring, which can participate in nucleophilic substitution reactions. The compound can undergo various chemical transformations, including:

  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation reactions: The amide functional group can participate in condensation reactions with other electrophiles, potentially yielding more complex molecules.
  • Reduction reactions: The compound may also be subjected to reduction processes that could alter the functional groups present.

Research into the biological activity of 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide suggests potential therapeutic properties. Compounds with similar structures have been investigated for their roles in:

  • Enzyme inhibition: Some derivatives exhibit inhibitory effects on specific enzymes, making them candidates for drug development.
  • Antimicrobial activity: Pyrazole derivatives are often explored for their potential as antimicrobial agents.
  • Anti-inflammatory effects: Certain compounds in this class have shown promise in reducing inflammation in biological assays.

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves several steps:

  • Preparation of 4-bromo-1H-pyrazole: This can be achieved through bromination of 1H-pyrazole under controlled conditions.
  • Formation of the amide: The next step involves reacting the bromopyrazole with N,N-dimethylpropanamide. This reaction may require specific solvents and catalysts to optimize yield and selectivity.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide has several applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Agricultural Chemistry: Similar compounds are explored as potential agrochemicals for pest control or plant growth regulation.
  • Material Science: Its unique structure may allow it to be used as a building block in creating novel materials with specific properties.

Studies on the interactions of 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide with biological targets are essential for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Selectivity: Evaluating whether the compound exhibits selective activity against certain biological targets compared to others.
  • Mechanistic Pathways: Investigating how the compound influences cellular signaling pathways or metabolic processes.

Several compounds share structural similarities with 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, which allows for comparative analysis regarding their properties and activities. Notable similar compounds include:

Compound NameMolecular FormulaKey Features
2-(3-amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylpropanamideC8H13BrN4OC_8H_{13}BrN_4OContains an amino group; potential enzyme inhibitor
3-(3-amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylpropanamideC8H13BrN4OC_8H_{13}BrN_4OSimilar structure; explored for antimicrobial activity
N-(4-bromo-1-methyl-1H-pyrazol-5-YL)pivalamideC9H14BrN3OC_9H_{14}BrN_3ODifferent substitution pattern; studied for anti-inflammatory effects

Uniqueness

The uniqueness of 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide lies in its specific combination of functional groups, particularly the dimethylpropanamide moiety and the position of the bromine atom on the pyrazole ring. This configuration may impart distinct biological activities compared to its analogs, making it an interesting candidate for further research and development in medicinal chemistry and related fields.

XLogP3

0.3

Dates

Last modified: 08-16-2023

Explore Compound Types